
Antibiotic UK 63052
Vue d'ensemble
Description
UK 63052 is a cyclodepsipeptide antibiotic that is isolated from Streptomyces sp. SNA15896 . It is part of the UK-63,052 complex, a new group of quinomycin-like antibiotics . This complex also includes UK-63,598 and UK-65,662 .
Synthesis Analysis
The UK-63,052 complex is produced by a new subspecies of the genus Streptomyces, proposed to be named Streptomyces braegensis Dietz subsp. japonicus . The strain, N617-29, is characterized by a negative melanin reaction, grey aerial mycelium, spiral spore chains, and smooth or slightly warty spores .Molecular Structure Analysis
The structure determination has identified UK-63,052 as C56H68N10O14S2 . It is a quinaldic acid substituted quinomycin with unusual bridgehead sulfur substitution . UK-63,052 is a cyclodepsipeptide and a dithioacetal .Applications De Recherche Scientifique
Research Funding for Antibiotic Studies : A study by Bragginton and Piddock (2014) emphasized the need for increased funding for bacteriology and antibiotic research in response to the global crisis of antibiotic-resistant infections (Bragginton & Piddock, 2014).
Antibiotic Resistance Concerns : Hancock (2014) discussed the challenges posed by antibiotic-resistant bacterial strains and the limited development of novel antibiotics or strategies to counteract this resistance (Hancock, 2014).
Alternatives and Adjuncts to Antibiotics : Brüssow (2017) explored how microbiome research can contribute to finding and developing alternatives and adjuncts to antibiotics, highlighting the urgency of addressing antibiotic resistance (Brüssow, 2017).
Antimicrobial Resistance and Public Health : Smith et al. (2019) conducted a study to quantify consultation and prescribing patterns for common infections, which informs the development of interventions to improve antibiotic stewardship (Smith et al., 2019).
Overview of Antibiotic Resistance : Barker (1999) provided an overview of the mechanisms of antibiotic resistance, identifying current clinical problems and possible solutions (Barker, 1999).
Biofilms and Bacterial Resistance : Anwar, Strap, and Costerton (1992) discussed the establishment of aging biofilms as a mechanism for bacterial resistance to antimicrobial therapy (Anwar, Strap, & Costerton, 1992).
Antibiotic Prescribing in Respiratory Infections : Gulliford et al. (2014) analyzed antibiotic prescribing for respiratory tract infections in the UK, noting the overutilization of antibiotics and its contribution to antimicrobial drug resistance (Gulliford et al., 2014).
UK Initiative on Antimicrobial Resistance : Watts (2014) reported on a major UK initiative aimed at tackling antimicrobial resistance, covering strategies in the laboratory, clinic, and environment (Watts, 2014).
Antibiotic Resistance in the Environment : Kumar et al. (2019) discussed the environmental sources of antibiotics, their possible degradation mechanisms, health effects, and bacterial antibiotics resistance mechanisms (Kumar et al., 2019).
Veterinary Antibiotics and the Environment : Kemper (2008) reviewed the occurrence of antibiotic compounds and resistant bacteria in soil and water, particularly from veterinary sources (Kemper, 2008).
Collaboration Across Health Sectors : García-Álvarez et al. (2012) emphasized the need for collaborative work across human and veterinary medicine to understand and combat antimicrobial resistance (García-Álvarez et al., 2012).
Public Awareness of Antimicrobial Resistance : Shallcross et al. (2015) investigated public views on antibiotic use and resistance, highlighting the importance of raising awareness for appropriate antibiotic use (Shallcross et al., 2015).
Alternatives to Antibiotics in Animal Production : Seal et al. (2013) focused on scientific breakthroughs and novel technologies that provide alternatives to antibiotics in animal production (Seal et al., 2013).
Travel and Multi-Resistant Bacteria : Woodford (2011) discussed the role of travel in the international spread of multi-drug-resistant bacteria (Woodford, 2011).
Antibiotic Stewardship Programmes in Hospitals : Rzewuska et al. (2019) proposed research priority areas for optimizing effective implementation of antibiotic stewardship programmes in hospital settings using a behavioural perspective (Rzewuska et al., 2019).
Natural Antibiotic Resistance and Contamination : Martínez (2012) studied antibiotic resistance from a historical perspective, focusing on the environmental origins of resistance genes (Martínez, 2012).
Bibliometric Analysis on Clavulanic Acid : Ramírez-Malule (2018) conducted a bibliometric analysis of global research on Clavulanic Acid, a key component in antibiotic formulations (Ramírez-Malule, 2018).
Persistence of Sulphonamide Resistance : Enne et al. (2001) investigated the persistence of sulphonamide resistance in Escherichia coli in the UK, despite national prescribing restriction (Enne et al., 2001).
Propriétés
InChI |
InChI=1S/C56H68N10O14S2/c1-11-29(4)82-52-43-51(76)66(10)56(23-28(56)3)54(78)80-25-36(61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41)44(69)57-30(5)48(73)63(7)38(26-81-52)50(75)65(9)55(22-27(55)2)53(77)79-24-37(45(70)58-31(6)49(74)64(43)8)62-47(72)42-40(68)21-33-17-13-15-19-35(33)60-42/h12-21,27-31,36-38,43,52,67-68H,11,22-26H2,1-10H3,(H,57,69)(H,58,70)(H,61,71)(H,62,72) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRZWDEEDQLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N10O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120763-23-7 | |
| Record name | UK 63052 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120763237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



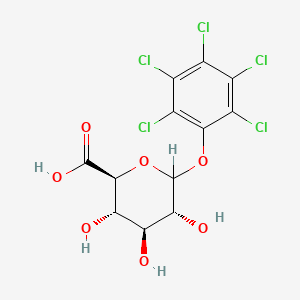
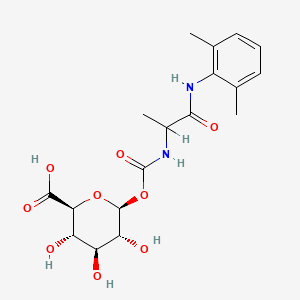






![(2S,3R,4S,5R,6S)-2-methyl-6-phenoxy-3-[[(1R)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]oxane-3,4,5-triol](/img/structure/B1203658.png)
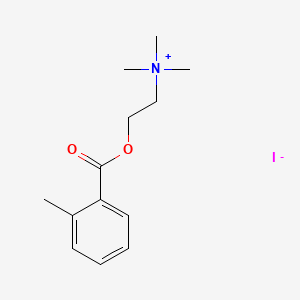
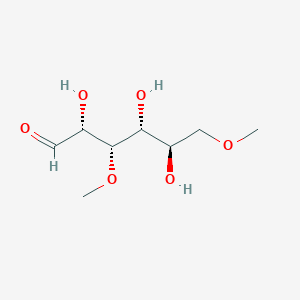
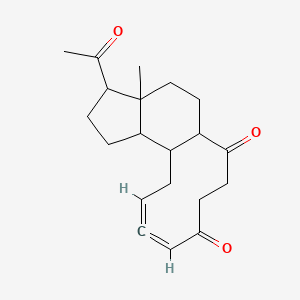
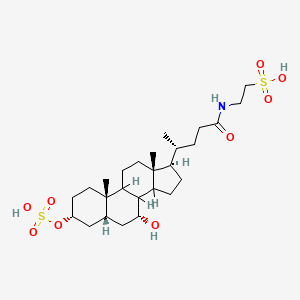
![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)